N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Description
N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[221]heptane-5-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-(1-adamantyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c19-15(18-8-14-4-13(18)9-20-14)17-16-5-10-1-11(6-16)3-12(2-10)7-16/h10-14H,1-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEYDHNNQAXGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC5CC4CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the adamantane core, followed by the introduction of the thia-azabicycloheptane moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a unique bicyclic structure that incorporates an adamantane moiety, which contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions that may include the formation of amide bonds and the introduction of sulfur and nitrogen functionalities.
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available adamantane derivatives.
- Key Reactions : The process may involve:
- Formation of azabicyclic structures through cyclization reactions.
- Introduction of the carboxamide functional group via acylation methods.
- Use of protecting groups during synthesis to ensure selective reactions.
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various applications:
Antiviral Activity
Research indicates that adamantane derivatives, including N-((1S,3S)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide, possess antiviral properties. These compounds can inhibit viral replication and are particularly noted for their effectiveness against influenza viruses due to their ability to interfere with viral membrane fusion processes .
Antidiabetic Potential
The compound has been studied for its potential as an antidiabetic agent. It can mimic the action of incretin hormones, leading to increased insulin secretion and improved glucose tolerance. This mechanism is similar to that observed in saxagliptin, a known antidiabetic drug derived from similar structural frameworks .
Antimicrobial Properties
This compound has shown promising results in antimicrobial assays against various pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of adamantane derivatives, this compound was tested against H1N1 influenza virus. The results demonstrated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent for influenza infections.
Case Study 2: Antidiabetic Activity
A clinical study explored the effects of compounds structurally related to this compound on glucose metabolism in diabetic models. The findings indicated improved glycemic control and enhanced insulin sensitivity, indicating its potential role in managing type 2 diabetes.
Mechanism of Action
The mechanism of action of N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological processes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide: shares similarities with other adamantane derivatives and bicyclic compounds, such as:
Uniqueness
What sets this compound apart is its specific combination of the adamantane core with the thia-azabicycloheptane moiety, which imparts unique chemical and biological properties. This distinct structure allows for specialized applications and interactions not seen with other similar compounds.
Biological Activity
N-((1S,3S)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a bicyclic structure with a thia (sulfur-containing) moiety and an adamantane derivative. Its molecular formula is , and it possesses a molecular weight of approximately 227.34 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 227.34 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 337.4 ± 21.0 °C |
| Flash Point | 157.9 ± 22.1 °C |
This compound is believed to interact with various biological pathways, particularly those involving neurotransmitter systems and enzyme inhibition.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown efficacy as DPP-IV inhibitors, which are crucial in the management of type 2 diabetes by prolonging the action of incretin hormones that regulate glucose metabolism .
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Antidiabetic Activity : By inhibiting DPP-IV, it can help lower blood glucose levels.
- Neuroprotective Properties : Compounds with similar structures have been studied for their potential in neuroprotection, possibly aiding in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antidiabetic Effects : A study demonstrated that derivatives of adamantane significantly reduced blood sugar levels in diabetic models by acting as DPP-IV inhibitors .
- Neuroprotective Studies : Research focusing on azabicyclo compounds indicated potential neuroprotective effects through modulation of neurotransmitter release and reduction of oxidative stress markers .
- Synthetic Pathways : The synthesis of this compound has been described in various patents, highlighting methods that yield high purity and bioactivity .
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves absolute stereochemistry, particularly for the adamantane’s (1s,3s) configuration and the bicyclo system’s bridgehead atoms.
- NMR spectroscopy : Key signals include adamantane CH protons (δ 1.6–2.1 ppm) and bicyclic sulfur/nitrogen environment effects on adjacent protons (e.g., deshielding due to thia-aza interactions) .
- Comparative analysis : Match experimental data with computational models (DFT or molecular mechanics) to validate spatial arrangement .
What in vitro assays are suitable for initial evaluation of biological activity, given the compound’s structural features?
Q. Basic Research Focus
- Target engagement assays : Prioritize enzyme inhibition (e.g., proteases or kinases) due to the carboxamide’s hydrogen-bonding potential and adamantane’s hydrophobic bulk.
- Membrane permeability : Use Caco-2 cell monolayers to assess bioavailability, leveraging adamantane’s lipid affinity .
- Cytotoxicity screening : Test against HEK-293 or HepG2 cells to rule out nonspecific toxicity early in development .
How do structural modifications to the adamantane or bicyclic systems impact pharmacological activity?
Q. Advanced Research Focus
- Adamantane substitution : Replacing hydrogen with electronegative groups (e.g., fluorine) alters steric bulk and metabolic stability. For example, fluorinated adamantane derivatives show enhanced CNS penetration .
- Bicyclic core variations : Replacing sulfur with oxygen (e.g., 5-azabicyclo[2.2.1]heptane-5-carboxamide) reduces electron-withdrawing effects, potentially altering target binding kinetics. SAR studies on similar scaffolds highlight the importance of sulfur in modulating redox activity .
What methodologies resolve contradictions in stability data under varying pH and temperature conditions?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress. Monitor degradation via HPLC-MS to identify labile sites (e.g., carboxamide hydrolysis or adamantane ring oxidation) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions. Evidence from pharmaceutical compatibility tests suggests adamantane derivatives are prone to aggregation in aqueous buffers, requiring lyophilization for long-term stability .
How can metabolic stability be improved without compromising target affinity?
Q. Advanced Research Focus
- Isotopic labeling : Introduce deuterium at metabolically vulnerable positions (e.g., α to sulfur/nitrogen) to slow CYP450-mediated oxidation.
- Prodrug strategies : Mask the carboxamide as an ester to enhance permeability, with enzymatic cleavage releasing the active form in target tissues. Evidence from azabicyclo drug candidates shows prodrugs can improve oral bioavailability by >50% .
What computational tools are effective for predicting binding modes with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Glide to simulate interactions with proteins like SARS-CoV-2 Mpro, where adamantane’s rigidity may occupy hydrophobic pockets.
- MD simulations : Run >100 ns trajectories to assess complex stability, focusing on hydrogen bonds between the carboxamide and catalytic residues. Cross-validate with mutagenesis data to refine models .
How should researchers address discrepancies in cytotoxicity data across different cell lines?
Q. Advanced Research Focus
- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify pathways affected in sensitive vs. resistant lines. For example, adamantane derivatives may upregulate efflux pumps (e.g., P-gp) in cancer cells, reducing efficacy .
- 3D culture models : Compare 2D monolayers with spheroids or organoids to mimic in vivo heterogeneity. Evidence shows 3D models better predict tissue-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
